Benzenesulfonic acid, 2-bromo-, potassium salt
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Overview
Description
Benzenesulfonic acid, 2-bromo-, potassium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid where a bromine atom is substituted at the second position of the benzene ring, and the sulfonic acid group is neutralized with potassium. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, 2-bromo-, potassium salt typically involves the sulfonation of bromobenzene. The process can be summarized as follows:
Sulfonation of Bromobenzene: Bromobenzene is treated with concentrated sulfuric acid or oleum to introduce the sulfonic acid group at the para position relative to the bromine atom.
Neutralization: The resulting 2-bromo-benzenesulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. Continuous sulfonation processes using oleum or sulfur trioxide are commonly employed to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-bromo-, potassium salt undergoes various chemical reactions typical of aromatic sulfonic acids:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonyl chlorides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as chlorine or sulfur trioxide.
Major Products Formed
Substitution: Formation of various substituted benzenesulfonic acids.
Reduction: Formation of sulfonates or sulfinates.
Oxidation: Formation of sulfonyl chlorides or other oxidized derivatives.
Scientific Research Applications
Benzenesulfonic acid, 2-bromo-, potassium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-bromo-, potassium salt involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and sulfonic acid group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can interact with various molecular targets, including enzymes and proteins, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound without the bromine substitution.
p-Toluenesulfonic acid: A similar compound with a methyl group instead of a bromine atom.
Sulfanilic acid: An aromatic sulfonic acid with an amino group.
Uniqueness
Benzenesulfonic acid, 2-bromo-, potassium salt is unique due to the presence of both a bromine atom and a sulfonic acid group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it valuable for specific chemical reactions and applications.
Biological Activity
Benzenesulfonic acid, 2-bromo-, potassium salt (CAS No: 66788-58-7) is a compound of significant interest due to its biological activity, particularly in the context of antimicrobial properties. This article explores its biological effects, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₆H₄BrKO₃S
- Molecular Weight : 253.15 g/mol
This structure enables the compound to participate in various chemical reactions, making it useful in organic synthesis and as a potential therapeutic agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzenesulfonic acid derivatives, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different bacterial strains:
Bacterial Strain | MIC (mg/L) |
---|---|
Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.39 – 3.12 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 – 1.56 |
Enterococcus faecalis | 6.25 |
Enterococcus faecium | 6.25 |
The MIC values indicate that benzenesulfonic acid derivatives exhibit potent antibacterial activity, particularly against Staphylococcus aureus strains, with values significantly lower than cytotoxic concentrations observed in human lung fibroblasts (MRC-5) .
The antimicrobial action of benzenesulfonic acid derivatives appears to be linked to their ability to disrupt bacterial cell processes. Studies suggest that these compounds inhibit protein synthesis and affect nucleic acid and peptidoglycan production pathways, leading to bactericidal effects .
Case Studies
-
Study on Antibacterial Efficacy :
A study investigated the antibacterial efficacy of various benzenesulfonate derivatives against clinical isolates of MRSA and MSSA. The results demonstrated that certain derivatives exhibited MIC values comparable to established antibiotics like linezolid, suggesting their potential as alternative therapeutic agents . -
Cytotoxicity Assessment :
In assessing cytotoxicity, it was found that the IC50 values for promising benzenesulfonate derivatives were above 12.3 mg/L, indicating a favorable safety profile when compared to their antibacterial efficacy . -
Biofilm Inhibition :
Another aspect of biological activity explored was the ability of these compounds to inhibit biofilm formation, which is critical in chronic infections caused by bacteria such as MRSA. The biofilm inhibition concentration (MBIC) was noted to be significantly lower than that of traditional antibiotics .
Properties
CAS No. |
63468-58-6 |
---|---|
Molecular Formula |
C6H4BrKO3S |
Molecular Weight |
275.16 g/mol |
IUPAC Name |
potassium;2-bromobenzenesulfonate |
InChI |
InChI=1S/C6H5BrO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI Key |
DUCGQSYLYWVEBW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])Br.[K+] |
Origin of Product |
United States |
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